N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-nitrobenzamide
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Overview
Description
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-nitrobenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a thiazole ring, an acetyl group, a nitrobenzamide moiety, and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-nitrobenzamide typically involves the reaction of 5-acetyl-4-methyl-1,3-thiazole with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 2-amino-N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-nitrobenzoic acid and 5-acetyl-4-methyl-1,3-thiazol-2-amine.
Scientific Research Applications
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-nitrobenzamide involves its interaction with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an antimicrobial agent by disrupting the cell wall synthesis of bacteria or fungi .
Comparison with Similar Compounds
Similar Compounds
- N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloroacetamide
- N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylpropanamide
- N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)butanamide .
Uniqueness
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-nitrobenzamide is unique due to the presence of both a nitro group and a thiazole ring, which confer distinct chemical and biological properties. The nitro group enhances its reactivity and potential for further chemical modifications, while the thiazole ring contributes to its biological activity .
Properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4S/c1-7-11(8(2)17)21-13(14-7)15-12(18)9-5-3-4-6-10(9)16(19)20/h3-6H,1-2H3,(H,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHCNNCOJQRJHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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